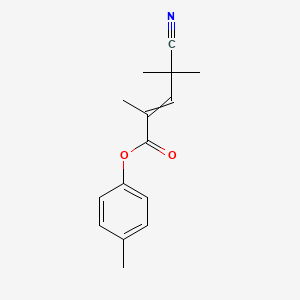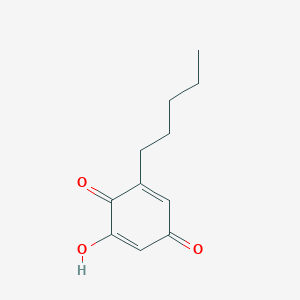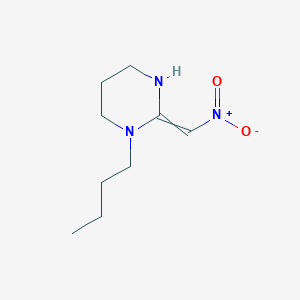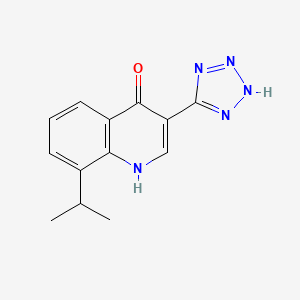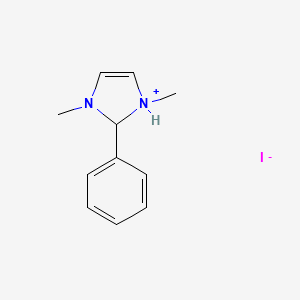
Ethyl 2,3-diethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-diethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with ethyl groups at the 2 and 3 positions and an ethyl ester group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2,3-diethyl-1-butene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can further improve the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
Ethyl 2,3-diethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: 2,3-diethylcyclopropane-1-carboxylic acid.
Reduction: 2,3-diethylcyclopropane-1-methanol.
Substitution: 2,3-diethylcyclopropane-1-carboxylic acid derivatives.
科学的研究の応用
Ethyl 2,3-diethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl 2,3-diethylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological molecules.
類似化合物との比較
Similar Compounds
Cyclopropane-1-carboxylate: Lacks the ethyl substitutions, making it less sterically hindered.
Methyl 2,3-diethylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,3-Diethylcyclopropane-1-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 3 positions enhances its steric bulk and influences its reactivity and interactions with other molecules.
特性
CAS番号 |
61490-19-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
ethyl 2,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-4-7-8(5-2)9(7)10(11)12-6-3/h7-9H,4-6H2,1-3H3 |
InChIキー |
DLRIJLXWJBMMSC-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C1C(=O)OCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
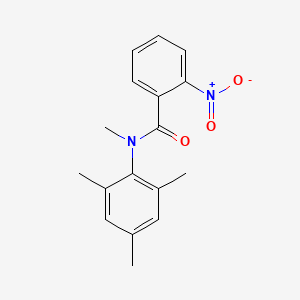
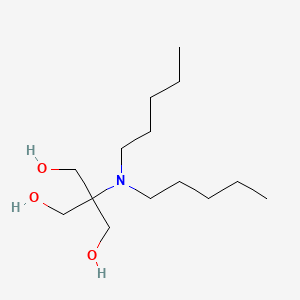
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
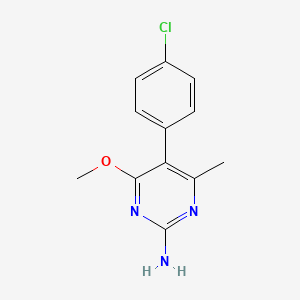
![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)


